Cas no 1041070-16-9 ((3R,3aR,6S,7S,9aS,9bS)-3-[(1R,4Z)-5-carboxy-1-methylhex-4-en-1-yl]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-1H-benz[e]indene-6-propanoic acid methyl ester)

(3R,3aR,6S,7S,9aS,9bS)-3-[(1R,4Z)-5-carboxy-1-methylhex-4-en-1-yl]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-1H-benz[e]indene-6-propanoic acid methyl ester structure
1041070-16-9 structure
Productnaam:(3R,3aR,6S,7S,9aS,9bS)-3-[(1R,4Z)-5-carboxy-1-methylhex-4-en-1-yl]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-1H-benz[e]indene-6-propanoic acid methyl ester
CAS-nummer:1041070-16-9
MF:C31H48O4
MW:484.710430145264
CID:2069884
PubChem ID:101861871

(3R,3aR,6S,7S,9aS,9bS)-3-[(1R,4Z)-5-carboxy-1-methylhex-4-en-1-yl]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-1H-benz[e]indene-6-propanoic acid methyl ester Chemische en fysische eigenschappen

Naam en identificatie

    • (3R,3aR,6S,7S,9aS,9bS)-3-[(1R,4Z)-5-carboxy-1-methylhex-4-en-1-yl]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-1H-benz[e]indene-6-propanoic acid methyl ester
    • (3R,3aR,6S,7S,9aS,9bS)-3-[(1R,4Z)-5-Carboxy-1-methyl-4-hexen-1-yl]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-1H-benz[e]indene-6-propanoic acid 6-methyl ester
    • Kadsuric acid 3-methylester
    • FS-7588
    • AKOS040761935
    • (Z,6R)-6-[(3R,3aR,6S,7S,9aS,9bS)-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid
    • 1041070-16-9
    • Kadsuric acid 3-Me ester
    • CS-0148672
    • Inchi: InChI=1S/C31H48O4/c1-20(2)23-12-13-26-25(29(23,5)17-16-27(32)35-8)15-19-30(6)24(14-18-31(26,30)7)21(3)10-9-11-22(4)28(33)34/h11,15,21,23-24,26H,1,9-10,12-14,16-19H2,2-8H3,(H,33,34)
    • InChI-sleutel: NLLYXLDQSXMKSE-UHFFFAOYSA-N
    • LACHT: COC(=O)CCC1(C)C(CCC2C1=CCC1(C)C(CCC21C)C(C)CC\C=C(/C)C(O)=O)C(C)=C |t:13|

Berekende eigenschappen

  • Exacte massa: 484.35526001g/mol
  • Monoisotopische massa: 484.35526001g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 10
  • Complexiteit: 913
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 8.3
  • Topologisch pooloppervlak: 63.6Ų

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.05±0.1 g/cm3 (20 ºC 760 Torr),
  • Oplosbaarheid: Insuluble (1.1E-5 g/L) (25 ºC),

(3R,3aR,6S,7S,9aS,9bS)-3-[(1R,4Z)-5-carboxy-1-methylhex-4-en-1-yl]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-1H-benz[e]indene-6-propanoic acid methyl ester Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd